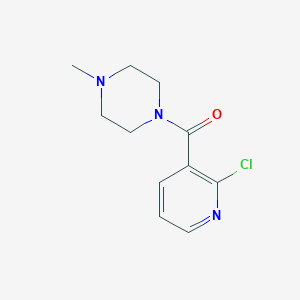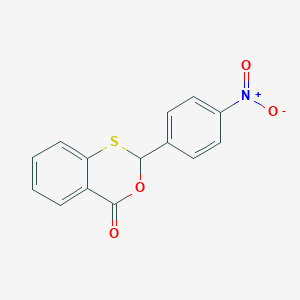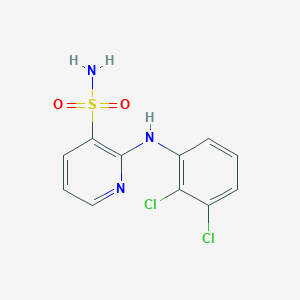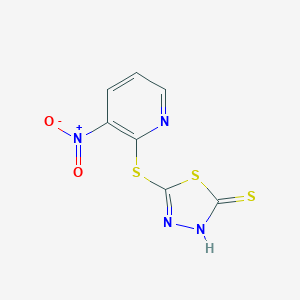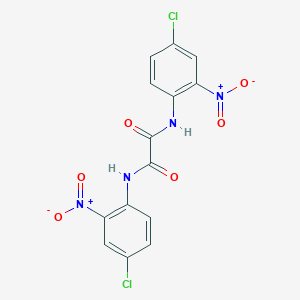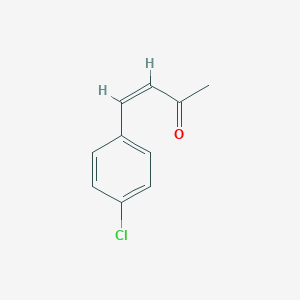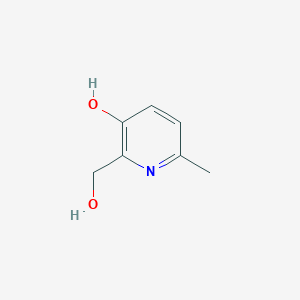![molecular formula C14H10N2O6 B186415 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone CAS No. 32101-51-2](/img/structure/B186415.png)
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone, also known as DNPE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DNPE is a yellow crystalline powder that is soluble in organic solvents like acetone and ethanol. It has a molecular weight of 311.23 g/mol and a melting point of 108-110 °C. DNPE is widely used in scientific research for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to inhibit the production of ROS in cells, which can lead to oxidative stress and cell damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to inhibit the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical And Physiological Effects
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
Advantages And Limitations For Lab Experiments
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity level. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is also stable under normal lab conditions and can be stored for long periods without degradation. However, 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has some limitations for use in lab experiments. It is highly toxic and can cause skin irritation, respiratory problems, and other health issues. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone. One area of research is the development of new drugs based on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone to better understand its effects on the body. Further research is also needed to determine the optimal conditions for the use of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone in lab experiments and to develop safer methods of handling and using 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone.
Synthesis Methods
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone can be synthesized using various methods, but the most commonly used method is the Friedel-Crafts acylation reaction. In this method, 2,4-Dinitrophenol is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography.
Scientific Research Applications
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
CAS RN |
32101-51-2 |
|---|---|
Product Name |
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone |
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[3-(2,4-dinitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10N2O6/c1-9(17)10-3-2-4-12(7-10)22-14-6-5-11(15(18)19)8-13(14)16(20)21/h2-8H,1H3 |
InChI Key |
YILZHWDQPRZWAC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
32101-51-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



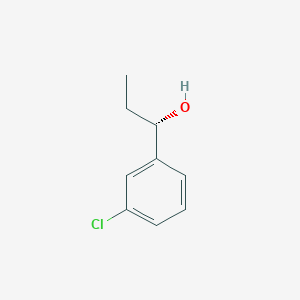
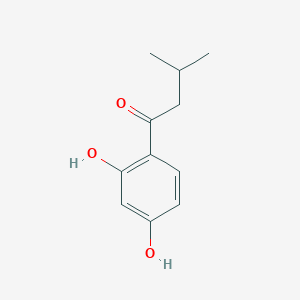
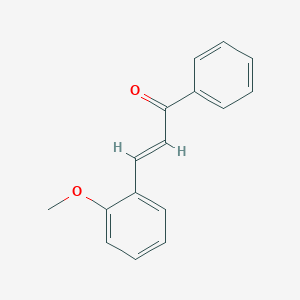
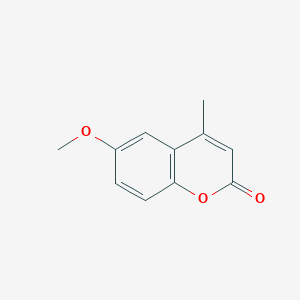
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)
